Cyanomelamine

概要

説明

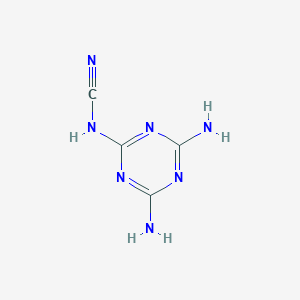

Cyanomelamine is a chemical compound with the molecular formula C4H5N7 . It is a substituted melamine, characterized by the presence of a cyano group attached to the melamine structure. This compound is a white to off-white solid that is sparingly soluble in dimethyl sulfoxide and slightly soluble in methanol when heated . It is primarily used as a chemical intermediate in the synthesis of various derivatives and compounds .

準備方法

Synthetic Routes and Reaction Conditions: Cyanomelamine is typically synthesized by reacting cyanamide with melamine under alkaline conditions . The reaction involves the condensation of cyanamide with melamine, resulting in the formation of this compound. The reaction conditions usually include a temperature range of 70-100°C and a pH of around 8-10 .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the continuous feeding of cyanamide and melamine into a reactor, where the reaction takes place under controlled temperature and pH conditions. The product is then purified through crystallization and filtration .

化学反応の分析

Types of Reactions: Cyanomelamine undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.

Polymerization Reactions: this compound can polymerize with formaldehyde to form synthetic resins.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Condensation Agents: Aldehydes and ketones are commonly used in condensation reactions.

Polymerization Catalysts: Acidic or basic catalysts are used in polymerization reactions.

Major Products Formed:

Substituted Melamines: Products of nucleophilic substitution reactions.

Imines and Derivatives: Products of condensation reactions.

Synthetic Resins: Products of polymerization reactions with formaldehyde.

科学的研究の応用

Cyanomelamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.

Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Used in the production of resins, polymers, and other materials.

作用機序

The mechanism of action of cyanomelamine involves its ability to form stable complexes with various substrates. It can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The cyano group in this compound plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions .

類似化合物との比較

Melamine: A compound with a similar structure but without the cyano group.

Cyanamide: A precursor in the synthesis of cyanomelamine.

Dicyandiamide: Another related compound used in the production of melamine and its derivatives.

Uniqueness of this compound: this compound is unique due to the presence of the cyano group, which enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to melamine. This makes it a valuable intermediate in the synthesis of various specialized compounds and materials .

生物活性

Cyanomelamine, a derivative of melamine, is characterized by the presence of cyano groups attached to its triazine ring structure. Despite its structural similarities to other nitrogen-rich compounds, research on the biological activity of this compound is limited. This article aims to synthesize available data on its biological activity, potential interactions with biological macromolecules, and implications for health and safety.

Chemical Structure and Properties

This compound retains the basic triazine ring structure of melamine while incorporating cyano functional groups. This configuration enhances its reactivity compared to simpler derivatives like cyanamide or urea. The following table summarizes the structural features of this compound and related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| This compound | Triazine derivative | Contains cyano groups enhancing reactivity |

| Melamine | Triazine derivative | Used in resin production |

| Cyanamide | Simple cyanamide | Versatile reagent in organic synthesis |

| Dicyandiamide | Dimer of cyanamide | Used as a fertilizer |

| Guanine | Purine base | Essential for nucleic acids |

| Urea | Simple amide | Common nitrogen fertilizer |

Biological Activity and Mechanisms

This compound's biological activity is primarily inferred from its interactions with biological macromolecules. Although direct studies on this compound are scarce, it is suggested that its chemical reactivity may enable it to form complexes with proteins or nucleic acids, potentially influencing metabolic processes. However, the absence of studies explicitly detailing these interactions necessitates further investigation.

Case Studies and Research Findings

- Toxicological Studies : A study indicated that exposure to melamine cyanuric acid (MCA), which includes this compound as a component, led to motor activity impairment and energy metabolism disorders in adult mice. The study observed decreased motor activity, impaired skeletal muscle morphology, and disrupted thermogenic gene expression following exposure to varying doses of MCA over four weeks . These findings imply potential adverse effects on skeletal muscle function and energy regulation.

- Environmental Impact : this compound has been detected in environmental samples, indicating its persistence as a contaminant. Analytical methods have identified it among other emerging contaminants, raising concerns about its ecological impact and potential entry into food chains .

- Chemical Reactivity : Research has demonstrated that this compound exhibits diverse chemical reactivity due to its functional groups. This includes potential hydrolysis and polymerization reactions under specific conditions, which could lead to various degradation products . Understanding these pathways is crucial for assessing the compound's environmental fate and biological interactions.

Future Directions for Research

Given the limited scope of current research on this compound's biological activity, several avenues warrant exploration:

- In Vivo Studies : Comprehensive in vivo studies are essential to elucidate the effects of this compound on metabolic processes and overall health.

- Mechanistic Investigations : Detailed mechanistic studies should focus on how this compound interacts with proteins and nucleic acids at a molecular level.

- Ecotoxicological Assessments : Assessing the ecotoxicological impacts of this compound in various environmental matrices will help determine its safety profile.

特性

IUPAC Name |

(4,6-diamino-1,3,5-triazin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMLNOQRNOLESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Cyanomelamine in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with hydrogen sulfide under pressure in aqueous ammonia to yield 2,4-Diamino-s-triazine-6-thiourea. [] This reaction highlights its utility in constructing heterocyclic compounds with potential applications in various fields.

Q2: Can this compound be used to synthesize more complex molecules?

A2: Yes, this compound acts as a precursor to diverse chemical entities. Studies demonstrate its reactivity with potassium dicyano-S-methylisothiourea, forming the dithis compound salt. [] This reaction exemplifies its potential in generating complex molecules with possible biological activities or material science applications.

Q3: Are there analytical methods to determine the presence of this compound in other substances?

A3: Yes, researchers have developed specific analytical techniques to quantify this compound, particularly in the presence of other compounds. One such method utilizes cation exchange chromatography to separate and quantify trace amounts of melamine, a common impurity found in benzoguanamine. [] This method highlights the importance of analytical chemistry in ensuring the purity and quality of chemical substances.

Q4: Does the presence of this compound pose challenges in analytical procedures?

A4: Yes, the presence of this compound can complicate analytical procedures. For instance, in the determination of small amounts of monoguanylmelamine in acetoguanamine, this compound is identified as a potential interfering compound. [] This emphasizes the need for robust analytical methods capable of separating and quantifying target analytes in complex mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。